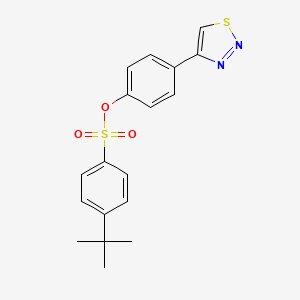

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is a sulfonate ester featuring a 1,2,3-thiadiazole ring linked to a phenyl group and a tert-butyl-substituted benzenesulfonate moiety. The tert-butyl group enhances lipophilicity, which may influence solubility, pharmacokinetics, and intermolecular interactions in crystalline states .

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-18(2,3)14-6-10-16(11-7-14)25(21,22)23-15-8-4-13(5-9-15)17-12-24-20-19-17/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZXHIGSBWXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting thiadiazole derivative is then subjected to further functionalization to introduce the phenyl and benzenesulfonate groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.

Mechanism of Action

The mechanism by which 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The tert-butyl group in the target compound distinguishes it from methyl- or trifluoromethyl-substituted analogs, likely improving steric bulk and thermal stability .

- Unlike salicylanilide benzenesulfonates, the absence of a salicylamide moiety may reduce antimycobacterial efficacy but enhance compatibility with hydrophobic environments .

Table 2: Antimicrobial and Antifungal Profiles

Discussion :

- The 1,2,3-thiadiazole ring is associated with antifungal activity in triazole derivatives (e.g., inhibition of fungal cytochrome P450 enzymes) . The target compound’s sulfonate group may enhance solubility, balancing the lipophilic tert-butyl group for improved bioavailability.

- Salicylanilide benzenesulfonates exhibit moderate antimycobacterial activity, but the target compound’s lack of a hydrogen-bonding salicylanilide group may shift its biological targets .

Physical and Optical Properties

Table 3: Crystallographic and Optical Comparisons

Discussion :

- The tert-butyl group in the target compound may disrupt π-π stacking observed in DSTMS, reducing nonlinear optical efficacy compared to trimethyl-substituted analogs .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is C18H18N2O3S2. The compound features a thiadiazole ring and a sulfonate group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S2 |

| Molecular Weight | 366.47 g/mol |

| CAS Number | 337924-71-7 |

Anticancer Activity

Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with a similar scaffold demonstrated effective binding to STAT3, a protein involved in cancer progression. The binding energy was reported at -7.126 kcal/mol, indicating a strong interaction that could inhibit cancer cell growth .

Antimicrobial Activity

Thiadiazole derivatives have also been documented for their antimicrobial effects. Research indicates that the introduction of halogen atoms to the phenyl ring enhances antibacterial activity against Gram-positive bacteria. In particular, compounds similar to 4-(1,2,3-thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate showed promising results against various microbial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. Compounds containing the thiadiazole moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate may also possess similar anti-inflammatory properties.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiadiazole derivatives. Studies have demonstrated that certain thiadiazoles can significantly reduce seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems .

Case Studies and Research Findings

- Anticancer Mechanism : A study on related thiadiazole compounds revealed their ability to form hydrogen bonds with key amino acids in target proteins, enhancing their anticancer efficacy .

- Antimicrobial Efficacy : In comparative assays against Staphylococcus aureus and Escherichia coli, thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL, demonstrating significant antibacterial activity .

- Anti-inflammatory Effects : In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds with similar structures showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 66%, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(1,2,3-thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is commonly employed:

Sulfonation : React 4-(tert-butyl)benzenesulfonyl chloride with 4-hydroxybenzothioamide in the presence of pyridine as a base (to neutralize HCl byproducts). Use chlorinated solvents (e.g., chloroform) at 273 K to control exothermicity .

Thiadiazole Formation : Treat the intermediate with chlorocarbonylsulfenyl chloride in THF to cyclize the thioamide into the 1,2,3-thiadiazole ring. Purify via silica gel chromatography (ethyl acetate/hexane) and recrystallize from ethanol for high-purity yields .

- Optimization Tips : Monitor reaction progress via TLC. Adjust stoichiometry of sulfonyl chloride (1.2 equivalents) to minimize unreacted hydroxybenzothioamide.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Confirm regiochemistry of the thiadiazole ring (e.g., ¹H NMR for aromatic protons, ¹³C NMR for sulfonate and tert-butyl groups).

- X-ray Diffraction (XRD) : Resolve torsional angles between the thiadiazole, central phenyl, and tert-butylbenzenesulfonate rings. For example, XRD reveals a 57.47° twist between the thiadiazole and sulfonate-bearing phenyl ring, critical for understanding steric effects .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. How does the compound’s stability vary under different storage conditions?

- Findings :

- Thermal Stability : Decomposition observed above 200°C via TGA.

- Light Sensitivity : Protect from UV exposure to prevent thiadiazole ring cleavage. Store in amber vials at 4°C under inert gas (argon) to minimize oxidation .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?

- Structural Insights :

- π-π Stacking : Parallel alignment of thiadiazole and central phenyl rings (centroid-centroid distance: 3.555 Å) stabilizes the crystal lattice. This stacking may enhance thermal stability but reduce solubility in nonpolar solvents .

- Sulfonate Group Effects : Hydrogen bonding between sulfonate oxygen and aromatic protons of adjacent molecules contributes to high melting points (>250°C) .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals. The LUMO is localized on the thiadiazole ring, suggesting nucleophilic attack sites.

- Reactivity Prediction : Simulate Pd-catalyzed coupling (e.g., Suzuki-Miyaura) by analyzing electron density at the 4-position of the thiadiazole. Compare with experimental yields using arylboronic acids .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives with similar sulfonate-thiadiazole scaffolds?

- Analysis :

- Byproduct Identification : Use LC-MS to detect sulfonate ester hydrolysis products (e.g., 4-(tert-butyl)benzenesulfonic acid) when moisture is present during synthesis .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve yields in coupling reactions but may require ligand optimization (e.g., triphenylphosphine) to suppress thiadiazole decomposition .

Q. How does the tert-butyl group influence steric and electronic effects in nucleophilic substitution reactions?

- Steric Effects : The tert-butyl group hinders approach of bulky nucleophiles (e.g., Grignard reagents) to the sulfonate ester, favoring smaller nucleophiles (e.g., azide ions).

- Electronic Effects : Electron-donating tert-butyl group stabilizes the sulfonate leaving group via inductive effects, accelerating SN2 reactions in polar aprotic solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.